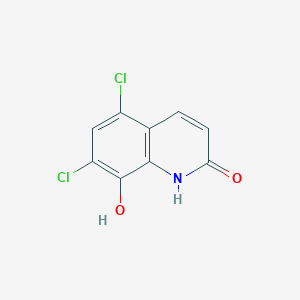

5,7-dichloro-8-hydroxy-2(1H)-quinolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJHOLJWDBBRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone

Established Synthetic Routes to the 2(1H)-Quinolinone Core with 5,7-dichloro-8-hydroxy Substitution

The synthesis of the 5,7-dichloro-8-hydroxy-2(1H)-quinolinone core can be approached through various established chemical reactions. These methods primarily involve the construction of the quinoline (B57606) ring system followed by or incorporating the desired substitutions.

One of the most direct methods to obtain the 5,7-dichloro-8-hydroxyquinoline precursor is through the direct chlorination of 8-hydroxyquinoline (B1678124). A patented process describes the chlorination of 8-hydroxyquinoline in chloroform (B151607) with an excess of chlorine in the presence of iodine, yielding 5,7-dichloro-8-hydroxyquinoline in high yields (94-97%). organic-chemistry.org This intermediate can then potentially be converted to the 2(1H)-quinolinone.

A common method for converting quinolines to their corresponding 2(1H)-quinolinones involves the formation of a quinoline N-oxide followed by rearrangement. This can be achieved by treating the quinoline with an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) to form the N-oxide, which can then be rearranged to the 2(1H)-quinolinone under various conditions. rsc.org

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinoline and quinolinone frameworks. Named reactions such as the Conrad-Limpach and Knorr syntheses are prominent examples.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. rsc.org Depending on the reaction temperature, this can lead to the formation of either 4-hydroxyquinolines or, in a variation known as the Knorr quinoline synthesis, 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2(1H)-quinolinones). rsc.orgresearchgate.net To synthesize the target molecule, a suitably substituted aniline, 2-amino-3,5-dichlorophenol, would be reacted with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. rsc.org

The Knorr quinoline synthesis specifically produces 2-hydroxyquinolines from the reaction of β-ketoanilides with sulfuric acid. researchgate.net This intramolecular cyclization is a type of electrophilic aromatic substitution.

Another classical cyclocondensation method is the Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. acs.orguw.edu A variation, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds instead of glycerol. rsc.orgrroij.com These reactions are fundamental for the formation of the quinoline ring system.

| Cyclocondensation Reaction | Reactants | Product Type | Key Features |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Hydroxyquinolines | Condensation followed by thermal cyclization. rsc.org |

| Knorr Quinoline Synthesis | β-Ketoanilides | 2-Hydroxyquinolines | Intramolecular cyclization in the presence of acid. researchgate.net |

| Skraup Synthesis | Aromatic amines, Glycerol, Oxidizing agent | Quinolines | Classic method for quinoline ring formation. acs.orguw.edu |

| Doebner-von Miller Reaction | Anilines, α,β-Unsaturated carbonyls | Quinolines | A modification of the Skraup synthesis. rsc.orgrroij.com |

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including heterocycles. researchgate.net This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. researchgate.netnih.gov While specific applications for the direct synthesis of this compound via RCM are not extensively documented, the strategy has been successfully employed for the synthesis of related quinolizin-4-ones. researchgate.net This suggests its potential applicability in constructing the quinolinone core from an appropriately designed acyclic precursor.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinoline and quinolone derivatives. While specific examples leading directly to this compound are not prevalent in the literature, the general applicability of MCRs suggests a potential synthetic route.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses several reactive sites that allow for further chemical modifications. The most common points of functionalization are the nitrogen atom at the N1 position and the hydroxyl group at the C8 position.

Modifications at the N1 Position

The nitrogen atom of the 2(1H)-quinolinone ring can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by reacting the quinolinone with an alkyl halide in the presence of a base. Studies on the alkylation of substituted quinolin-2(1H)-ones have shown that the reaction can yield a mixture of N- and O-alkylated products. The regioselectivity is influenced by factors such as the substitution pattern on the quinolinone ring, the nature of the alkylating agent, the base, and the solvent used. For instance, alkylation of certain quinolin-2(1H)-ones with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF resulted in a mixture of N1- and O2-alkylated products, with the N-alkylated product being the major isomer. researchgate.net However, the presence of a substituent at the C8 position can significantly influence the outcome, in some cases leading exclusively to O-alkylation. researchgate.net

N-Arylation: The introduction of aryl groups at the N1 position can be accomplished using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling , which utilizes copper catalysts to form a C-N bond between an amine and a boronic acid, is a notable method for the N-arylation of 2-quinolones. mdpi.com This reaction is tolerant of various functional groups and provides a direct route to N-aryl-2-quinolones. Another powerful method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is widely used for the formation of C-N bonds and has been applied to the N-arylation of various nitrogen-containing heterocycles. uw.edurroij.com

| N1-Position Modification | Reaction Type | Reagents | Key Features |

| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base | Can produce a mixture of N- and O-alkylated products; regioselectivity is sensitive to reaction conditions and substrate. researchgate.net |

| N-Arylation | Chan-Lam Coupling | Arylboronic acid, Copper catalyst | Forms C-N bonds under relatively mild conditions. mdpi.com |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst | A versatile and widely used method for C-N bond formation. uw.edu |

Alterations of the Hydroxyl Group at C8

The hydroxyl group at the C8 position offers another site for derivatization, primarily through etherification and esterification reactions.

Etherification (O-Alkylation): The conversion of the C8-hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis . researchgate.net This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. researchgate.netmdpi.com The synthesis of 8-alkoxy-substituted quinolines from 8-hydroxyquinolines using alkyl halides in the presence of a base like potassium carbonate in DMF is a well-established procedure. nih.gov As mentioned earlier, in the context of quinolin-2(1H)-ones, O-alkylation can sometimes be a competing or even the exclusive pathway depending on the substrate and reaction conditions. researchgate.net

Esterification (O-Acylation): The hydroxyl group can be converted to an ester through acylation. This can be achieved by reacting the quinolinone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The Fries rearrangement of the resulting acetate (B1210297) ester can also be used to introduce an acetyl group onto the quinoline ring. rroij.com

| C8-Hydroxyl Modification | Reaction Type | Reagents | Key Features |

| Etherification | Williamson Ether Synthesis | Alkyl halide, Base | A classic and reliable method for forming ether linkages. researchgate.net |

| Esterification | Acylation | Acyl chloride/anhydride, Base | Forms an ester at the C8 position. rroij.com |

Substitutions and Transformations on the Quinolinone Ring System

The quinolin-2(1H)-one scaffold is a versatile platform that allows for a variety of chemical modifications. Research into its derivatives has yielded numerous methods for substitution and transformation, which are hypothetically applicable to the this compound core.

Key transformations often involve palladium-catalyzed reactions, which are valued for their efficiency and tolerance of diverse functional groups. researchgate.net One-pot cascade reactions are particularly powerful, enabling the construction of complex quinolinone derivatives from simpler starting materials. For instance, a palladium-catalyzed C-H bond activation and cyclization process can be used to build the quinolinone system from basic anilines. organic-chemistry.org Another advanced method involves the palladium-catalyzed reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes to produce 3-arylquinolin-2(1H)-ones. organic-chemistry.org

Further functionalization can be achieved through various reactions. For example, 4-hydroxy-2-quinolone derivatives can be transformed into carboxamides and reverse amides. researchgate.net This typically involves a multi-step sequence starting with nitration of the quinolinone ring, followed by reduction of the nitro group to an amine, which can then be acylated. researchgate.net While these specific reactions have been demonstrated on other quinolinones, they represent viable strategies for creating novel derivatives of this compound.

Skeletal transformations from related heterocyclic systems also provide a route to the quinolinone core. A notable recent development is the regiodivergent ring-expansion of oxindoles, which can be selectively converted into different quinolinone isomers. acs.org This method highlights the potential for late-stage skeletal modifications to generate structural diversity from common precursors. acs.org

Table 1: Selected Transformations on the Quinolin-2-one Ring System

| Transformation Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| C-H Activation/Cyclization | Pd-Catalyst | Substituted Quinolinones | organic-chemistry.org |

| Reductive Aminocarbonylation | Palladium Catalyst, Mo(CO)₆ | 3-Arylquinolin-2(1H)-ones | organic-chemistry.org |

| Carboxamide Formation | HNO₃, NaNO₂, Sodium Dithionite | Quinolinone Carboxamides | researchgate.net |

| Ring Expansion | Diiodomethane, Lewis/Brønsted Acids | Regioisomeric Quinolinones | acs.org |

Click Chemistry Applications in this compound Derivatization

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, offers a powerful tool for the derivatization of complex molecules. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov

While no studies have specifically reported the application of click chemistry to this compound, the principles are broadly applicable. To utilize this methodology, the quinolinone core would first need to be functionalized with either an azide (B81097) or an alkyne group. This "handle" could potentially be installed at several positions, such as the N1-position of the lactam ring or via etherification of the 8-hydroxy group, using standard synthetic procedures.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on green principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of quinolinones has been a fertile ground for the development of such methods.

Solvent-Free Synthetic Methods

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for the synthesis of quinoline and quinolinone derivatives have been reported. The Friedländer synthesis, a classical method for preparing quinolines, can be performed efficiently under solvent-free conditions using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst. researchgate.net Similarly, the Knorr cyclization of ω-amino-β-keto anilides can be achieved in neat polyphosphoric acid to provide 4-aminoalkyl quinolin-2-one derivatives without the need for an additional solvent. nih.gov Microwave-assisted synthesis, often performed under solvent-free or reduced-solvent conditions, has also been employed to produce ring-substituted 4-hydroxy-1H-quinolin-2-ones, offering a green alternative to conventional heating methods. researchgate.netnih.gov

Catalyst Development for Efficient Synthesis

Catalyst development is central to green chemistry, enabling reactions with higher atom economy and lower energy consumption. The synthesis of quinolin-2(1H)-ones has benefited significantly from innovations in catalysis.

One notable advancement is the use of visible light photocatalysis, which provides a reagent-free and highly atom-economical route to quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method operates with low catalyst loading and produces high yields without undesirable byproducts. rsc.org Another environmentally benign approach involves the synthesis of functionalized quinolin-2(1H)-ones in water at ambient temperature, completely avoiding the use of bases and organic solvents. acs.orgresearchgate.net This protocol is characterized by very short reaction times and simple product isolation via filtration. acs.orgresearchgate.net

A wide array of catalysts has been explored for quinolinone synthesis, including palladium complexes, researchgate.netorganic-chemistry.org simple inorganic salts like NaCl, organic-chemistry.org and reusable solid acid catalysts such as Nafion NR50, which has been used for Friedländer synthesis under microwave conditions. mdpi.com For the synthesis of the related 5,7-dichloro-8-hydroxyquinoline, an iodine catalyst in chloroform has been shown to be effective for the chlorination step, providing high yields. google.com

Table 2: Green Synthetic Approaches to Quinolinone Scaffolds

| Green Principle | Method | Catalyst/Conditions | Advantage | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Reissert-Henze type reaction | Water, ambient temperature | No base or organic solvent, fast | acs.orgresearchgate.net |

| Photocatalysis | Rearrangement | Visible light, Eosin Y | Reagent-free, atom economical | rsc.org |

| Solvent-Free | Friedländer Synthesis | Eaton's Reagent | No solvent, high yields | researchgate.net |

| Reusable Catalyst | Friedländer Synthesis | Nafion NR50, microwave | Solid acid catalyst, green | mdpi.com |

Methodological Advancements in this compound Analog Preparation

The preparation of analogs of a core structure is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. While research has only sparsely explored the synthesis of 8-hydroxyquinolin-2(1H)-ones, modern synthetic methodologies provide numerous avenues for preparing analogs of this compound. researchgate.net

Advanced catalytic systems are at the forefront of these advancements. Palladium-catalyzed reactions, including C-H activation and cross-coupling strategies, allow for the modular construction of the quinolinone core from diverse and readily available precursors. organic-chemistry.orgnih.gov Ruthenium-catalyzed methods have also been developed for the synthesis of 2-quinolinones from anilides and unsaturated compounds like acrylates. nih.gov

Multi-component reactions (MCRs) represent another powerful strategy, enabling the one-pot synthesis of complex molecules and increasing efficiency. Various two-, three-, and four-component reactions have been designed to build the 2-quinolone scaffold in a single step. nih.gov Furthermore, solid-phase synthesis has been developed for the efficient production of libraries of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides, which is particularly useful for high-throughput screening. nih.gov

For the specific substitution pattern of the target molecule, analogs could be prepared by modifying the starting materials. For example, using different 2-aminoaryl ketones in a Friedländer synthesis could vary the substituents on the carbocyclic ring. researchgate.net Analogs of the related 5,7-dichloro-8-hydroxyquinoline have been prepared by reacting 8-hydroxyquinoline N-oxide with Grignard reagents to install alkyl groups at the 2-position, followed by chlorination. nih.gov Similar strategies, potentially followed by an oxidation step to form the 2-oxo functionality, could yield a wide range of analogs.

Biological Activities and Mechanistic Studies of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Analogs

Anticancer Research Applications

The quinoline (B57606) scaffold is a key structural motif in a number of anticancer agents. globalresearchonline.netrsc.org Derivatives of 8-hydroxyquinoline (B1678124), including those with halogen substitutions, have been a particular focus of anticancer research due to their cytotoxic effects on various cancer cell lines. uaeu.ac.aenih.govdovepress.com

Analogs of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone have demonstrated significant cytotoxicity against a range of human cancer cell lines. Dichloro-8-hydroxyquinoline derivatives have shown IC50 values in the micromolar range against HCT 116 p53+/+ and p53-/- cell lines. nih.gov Specifically, these derivatives exhibited IC50 values ranging from 0.73–10.48 µM and 0.54–15.30 µM, respectively. nih.gov

A close analog, chlorquinaldol (B839) (5,7-dichloro-2-methyl-8-quinolinol), was reported to inhibit the colony formation ability of various colorectal cancer (CRC) cell lines, including SW480, HCT116, HT29, and DLD1. uaeu.ac.ae In another study, 8-hydroxy-2-quinolinecarbaldehyde showed potent in vitro cytotoxicity against several human cancer cell lines, including Hep3B, with an MTS50 range of 6.25±0.034 µg/mL. nih.gov Furthermore, new quinoline-based dihydrazone derivatives have exhibited significant antiproliferative activity against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 7.01 to 34.32 µM. rsc.org

Table 4: In Vitro Cytotoxicity of Selected Quinoline Analogs

| Compound | Cancer Cell Line | IC50/MTS50 | Reference |

|---|---|---|---|

| Dichloro-8-hydroxyquinoline derivatives | HCT 116 p53+/+ | 0.73–10.48 µM | nih.gov |

| Dichloro-8-hydroxyquinoline derivatives | HCT 116 p53-/- | 0.54–15.30 µM | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 µg/mL | nih.gov |

| Quinoline-based dihydrazone (Compound 3b) | MCF-7 (Breast cancer) | 7.016 µM | rsc.org |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 (Breast cancer) | 7.05 µM | rsc.org |

Mechanisms of Apoptosis Induction

Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis, and its evasion is a hallmark of cancer. Several analogs of this compound have been shown to trigger this cell death pathway in cancer cells.

One such analog, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), has been studied for its effects on the human myeloid leukemia HL-60 cell line. nih.gov Investigations revealed that AJ-374 induces apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Key observations supporting this dual mechanism include an increase in the levels of FAS protein, a critical component of the death receptor pathway, and the dissipation of the mitochondrial membrane potential, a hallmark of the intrinsic pathway. nih.gov

The apoptotic cascade initiated by AJ-374 involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov The process was effectively blocked when cells were pre-treated with inhibitors for these specific caspases, confirming their central role in the execution of apoptosis. nih.gov Furthermore, the cytotoxic activity of this analog was linked to the downregulation of the mitogen-activated protein kinase (MAPK) pathway, a key signaling route for cell survival and proliferation. nih.gov

Cell Cycle Arrest Investigations

In addition to inducing apoptosis, quinolinone analogs can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and propagating.

The dihydroquinolinone analog AJ-374, for instance, was found to promote the arrest of HL-60 leukemia cells in the subG0/G1 phase of the cell cycle within the first 24 hours of treatment. nih.gov An increase in the subG0/G1 cell population is often indicative of apoptotic cell death.

Another 8-hydroxyquinoline derivative, AS47, demonstrated the ability to induce G2/M phase cell cycle arrest in 5-fluorouracil-resistant colorectal cancer cells (5FU-R-HCT116). This was accompanied by an upregulation of the cyclin-dependent kinase inhibitors p21 and p27. uaeu.ac.ae Cyclin-dependent kinase inhibitors (CDKIs) like p21 act as crucial negative regulators of cell cycle progression by inhibiting the activity of CDK–cyclin complexes. mdpi.com The accumulation of cells in the G2/M phase prevents them from entering mitosis, thereby blocking cell division. For example, nocodazole, a microtubule-targeting agent, is known to block the cell cycle in the G2/M phase by disrupting the formation of normal bipolar mitotic spindles. mdpi.com

Anti-Proliferative Effects in Preclinical Cancer Models

The ability of this compound analogs to inhibit cancer cell growth has been demonstrated across various preclinical cancer models.

Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol), a halogenated 8-hydroxyquinoline analog, has been reported to inhibit the colony formation ability of several colorectal cancer (CRC) cell lines, including SW480, HCT116, HT29, and DLD1. uaeu.ac.ae Similarly, the parent compound 8-hydroxyquinoline (8-HQ) has been shown to inhibit the growth of B16 mouse melanoma cells and human melanoma cell lines at micromolar concentrations. nih.gov

A study systematically evaluating a series of dichloro-8-hydroxyquinone derivatives revealed their anti-proliferative activity against HCT-116 human colon cancer cell lines, including both wild-type (P53+/+) and p53-null (P53−/−) variants. nih.gov The results, summarized in the table below, indicate that derivatives with dichloro substitution and oxyacyl groups were particularly active. nih.gov

| Compound | Substituent (R) | IC₅₀ (μM) vs HCT-116 (P53+/+) | IC₅₀ (μM) vs HCT-116 (P53−/−) |

|---|---|---|---|

| Dichloro-8-hydroxyquinone derivative 1 | -H | 0.73 | 0.54 |

| Dichloro-8-hydroxyquinone derivative 2 | -CH₃ | 10.48 | 15.30 |

| Dichloro-8-hydroxyquinone derivative 3 | -C₂H₅ | 5.43 | 4.12 |

| Dichloro-8-hydroxyquinone derivative 4 | -iso-Pr | 3.03 | 2.88 |

| Dichloro-8-hydroxyquinone derivative 5 | -iso-Bu | 4.51 | 3.97 |

Enzyme Inhibition Studies

The anticancer activity of quinolinone analogs is also attributed to their ability to inhibit specific enzymes that are vital for tumor growth and survival.

Kinase Inhibition Profiles

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is frequently implicated in cancer. Certain 8-hydroxyquinoline analogs have emerged as potent kinase inhibitors.

A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in controlling cell proliferation and apoptosis. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues, specifically Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase, which is likely responsible for the inhibitory activity. nih.govresearchgate.net

Other quinoline-based compounds have been developed as inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator of inflammatory signaling. nih.gov For example, inhibitor 7, which incorporates a C7 methoxy (B1213986) group on the quinoline core, showed potent inhibition of RIP2 kinase. nih.gov

Protease Inhibition Potency

Proteases are enzymes that break down proteins, and their inhibition can disrupt cellular processes essential for cancer cells, such as protein turnover and degradation of cell cycle regulators.

Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the 20S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.gov One lead compound, quinoline 7, exhibited modest inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome with an IC₅₀ value of 14.4 μM. nih.gov Further evaluation showed it also inhibits the caspase-like (Casp-L) activity with a similar IC₅₀ of 17.7 μM, but it does not significantly inhibit the trypsin-like (T-L) activity (IC₅₀ > 25 μM). nih.gov The inhibition of the proteasome by quinoline 7 was shown to prevent NF-κB mediated gene transcription in cell culture with an IC₅₀ value of 12.1 μM. nih.gov

In addition to the proteasome, other proteases are also targets. 8-Hydroxyquinoline-based compounds have been investigated as inhibitors of Rce1, a protease involved in the post-translational modification of Ras proteins, which are critical signaling molecules often mutated in cancer. nih.gov

Other Enzyme Target Modulations

The enzymatic targets of quinolinone analogs extend beyond kinases and proteases.

5,7-Dichloro-8-hydroxyquinoline (5,7-DC8HQ) has been identified as a mitochondrial drug that inhibits mitochondrial function by binding to ATP synthase. biosynth.com This binding occurs at the magnesium site of the protein, preventing the formation of an intramolecular hydrogen bond and thereby inhibiting ATP synthesis and causing depolarization of the mitochondrial membrane potential. biosynth.com

Furthermore, derivatives of 6,7-dichloro-5,8-quinolinedione have been tested as substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. mdpi.com Enzymatic studies showed that these derivatives are good substrates for NQO1, and the rate of enzymatic conversion depends on the type of substituent at the C2 position of the 5,8-quinolinedione (B78156) scaffold. mdpi.com

Anti-inflammatory and Immunomodulatory Research

Analogs of this compound have been the subject of research to understand their effects on the immune system and inflammatory pathways. These investigations have primarily been conducted in cellular systems to elucidate the mechanisms by which these compounds exert their effects.

The inflammatory response is a complex biological process involving a variety of cellular mediators. Analogs of the this compound scaffold have been shown to modulate the production and activity of these key inflammatory molecules.

Studies on quinoline derivatives have demonstrated their potential to suppress the expression and secretion of pro-inflammatory cytokines. For instance, certain quinoline alkaloids have been found to significantly inhibit the gene expression and release of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in macrophage cell lines. rsc.org This inhibitory action on crucial cytokines suggests a potential mechanism for the anti-inflammatory effects of these compounds. In a study involving a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, treatment led to a significant decrease in the levels of inflammatory mediators such as IL-1β and nuclear factor kappa-B (NF-κB) in lung and liver tissues in an experimental model of inflammation. nih.gov

Furthermore, research on 5,7-dihydroxyflavone analogues, which share some structural similarities with the quinolinone core, has shown that these compounds can regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.gov These compounds were found to actively regulate the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Some quinolone derivatives have also been investigated for their ability to modulate the activity of enzymes involved in inflammation, such as lipoxygenase (LOX). researchgate.net The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory lipid mediators.

Table 1: Modulation of Inflammatory Mediators by Quinoline Analogs

| Compound/Analog Class | Cellular System | Key Inflammatory Mediators Modulated | Observed Effect |

|---|---|---|---|

| Quinoline Alkaloids | Macrophages | IL-1β, IL-6 | Significant suppression of gene expression and secretion. rsc.org |

| Indoloquinoline Derivative | Lung and Liver Tissues | IL-1β, NF-κB | Significant decrease in levels. nih.gov |

| 4-hydroxy-2-quinolinone Hybrids | In vitro assays | Lipoxygenase (LOX) | Inhibitory activity. researchgate.net |

| 5,7-Dihydroxyflavone Analogs | RAW 264.7 Macrophages | iNOS, COX-2, IL-1β, IL-6 | Recovered expression levels after LPS stimulation. nih.gov |

The immunomodulatory potential of quinolinone analogs extends to their ability to influence the function of various immune cells. In vitro studies provide a controlled environment to dissect these effects.

A study on a synthetically prepared quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comsemanticscholar.orgnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h), demonstrated its immunomodulatory activities on the RAW 264.7 murine macrophage cell line. nih.gov The research revealed a time- and concentration-dependent modulation of both pro- and anti-inflammatory cytokine release. nih.gov This dual activity suggests a potential for these compounds to restore immune balance.

The immunomodulatory effects of plant-derived compounds, including those with structures analogous to the quinolinone core, have also been explored. Ethanolic extracts from Galium aparine L., which contain various phytochemicals, have been shown to stimulate the transformational activity of peripheral blood mononuclear cells, indicating an effect on T- and B-lymphocytes. mdpi.com While not direct analogs, these findings highlight the potential for complex natural products with similar structural motifs to influence immune responses.

Investigations into the endocannabinoid system have also revealed analogous modulatory effects on inflammatory responses in both periodontal ligament cells and microglia. nih.gov While not directly quinolinone-based, this research into cellular inflammatory modulation provides a broader context for understanding how small molecules can influence immune cell behavior.

Table 2: In Vitro Immunomodulatory Effects of Quinolone Analogs and Related Compounds

| Compound/Extract | Cell Line/System | Immunomodulatory Effect | Key Findings |

|---|---|---|---|

| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comsemanticscholar.orgnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) | RAW 264.7 murine macrophages | Modulation of cytokine release | Time- and concentration-dependent modulation of pro- and anti-inflammatory cytokines. nih.gov |

| Ethanolic extracts from Galium aparine L. | Peripheral blood mononuclear cells | Stimulation of lymphocyte transformation | Indicated a stimulating effect on T- and B-lymphocytes. mdpi.com |

Other Biological Activities Under Academic Investigation

Beyond their anti-inflammatory and immunomodulatory roles, analogs of this compound are being explored for other potential therapeutic applications, including neuroprotection and antioxidant effects.

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds that can protect neurons from damage are of significant interest. The 8-hydroxyquinoline scaffold is a known pharmacophore that has been investigated for its neuroprotective activities, often linked to its metal-chelating properties. mdpi.comnih.gov

Analogs such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have been studied for their potential in neurodegenerative conditions like Alzheimer's disease. scispace.com Structural modifications of clioquinol (B1669181) have led to second-generation compounds, including C-2 substituted 5,7-dichloro-8-hydroxyquinoline derivatives like PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), which have shown improved properties such as increased blood-brain barrier permeability. nih.gov

Quinolylnitrones, derived from 8-hydroxyquinoline-2-carbaldehyde, have also been developed as multifunctional ligands with neuroprotective properties. nih.gov One such compound, QN 19, demonstrated neuroprotective effects in a 6-hydroxydopamine cell model of Parkinson's disease. nih.gov Furthermore, 8-hydroxyquinolylnitrones have been designed as multifunctional ligands for the therapy of neurodegenerative diseases. semanticscholar.org

Research on 5-fluoro-2-oxindole, another related heterocyclic compound, has shown that it can inhibit plasticity and inflammatory responses provoked by peripheral inflammation, suggesting a neuroprotective role in chronic inflammatory pain. mdpi.com

Table 3: Neuroprotective Potential of Quinoline Analogs in Preclinical Models

| Compound/Analog Class | Preclinical Model | Neuroprotective Mechanism/Effect |

|---|---|---|

| 5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) | Alzheimer's disease models | Second-generation ionophore with improved properties. nih.gov |

| Quinolylnitrone (QN 19) | 6-hydroxydopamine cell model of Parkinson's disease | Demonstrated neuroprotective properties. nih.gov |

| 8-Hydroxyquinolylnitrones | Models of neurodegenerative diseases | Designed as multifunctional ligands for therapy. semanticscholar.org |

| 5-Fluoro-2-oxindole | Chronic inflammatory pain model | Inhibited plasticity and inflammatory responses. mdpi.com |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. The antioxidant properties of quinolinone analogs have been evaluated in various cellular assays.

A study on novel quinoline-2-one derivatives found that a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity, surpassing that of the reference compound, ascorbic acid. ekb.eg This suggests that specific substitutions on the quinolinone ring can significantly enhance its antioxidant capacity.

The antioxidant activity of 4-hydroxy-2-quinolinone derivatives has also been investigated. Some of these compounds were found to cause a significant decrease in malondialdehyde levels and normalize glutathione (B108866) levels in diabetic mice, indicating an ability to mitigate oxidative stress in a disease model. researchgate.net

The general antioxidant potential of the 8-hydroxyquinoline scaffold is well-recognized. nih.gov The antioxidant activity of prepared 8-hydroxyquinoline products has been evaluated using the 2,2-diphenyl-1-picryhydrazyl (DPPH) free radical scavenging assay. nih.gov While some derivatives showed low to moderate activity, these studies provide a basis for further structural optimization to enhance their antioxidant properties. nih.gov

Cellular antioxidant assays, such as the one using 2′,7′-dichlorofluorescin diacetate (DCFH-DA), provide a method to assess the ability of compounds to counteract intracellular ROS production. nih.gov These assays are crucial for determining the physiological relevance of the antioxidant activity of new compounds.

Table 4: Antioxidant Properties of Quinolinone Analogs in Cellular Assays

| Compound/Analog Class | Assay/Model | Antioxidant Effect | Key Findings |

|---|---|---|---|

| Quinolinonyl-glycine derivative | H2O2 scavenging activity | Excellent scavenging activity | Surpassed the activity of ascorbic acid. ekb.eg |

| 4-Hydroxy-2-quinolinone derivatives | Diabetic mice model | Mitigation of oxidative stress | Decreased malondialdehyde and normalized glutathione levels. researchgate.net |

| 8-Hydroxyquinoline derivatives | DPPH free radical scavenging assay | Free radical scavenging | Activity varied based on substitution. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Derivatives

Impact of Substitutions on Biological Activity

The presence and pattern of halogen substituents, particularly chlorine atoms at the C5 and C7 positions of the quinolinone ring, are critical determinants of biological activity. Chlorination has been shown to enhance the electronic behavior of molecules, including lipophilicity and polarity, which are important for drug development. researchgate.net

Studies on various quinoline (B57606) derivatives have demonstrated that halogenation can significantly impact their pharmacological properties. For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern at the C5 and C7 positions was found to be a key factor influencing their efficacy. acs.org The introduction of chlorine atoms can lead to improved antibacterial activity. For example, against S. aureus, derivatives with 5-Cl and 5,7-diCl substitutions showed higher inhibition zone ratios compared to the parent 8-hydroxyquinoline, suggesting that the presence of chlorine enhances antibacterial potency. nih.gov

Furthermore, the development of methods for the selective halogenation of quinolines at the C5 and C7 positions highlights the importance of these positions for creating pharmacologically active compounds. rsc.orgrsc.org The ability to introduce halogens at these specific sites allows for the fine-tuning of the molecule's properties to optimize its biological effects. rsc.orgresearchgate.net For instance, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinolines has yielded compounds with significant antiviral activity against the dengue virus. nih.govsemanticscholar.org

The following table summarizes the impact of halogenation on the antibacterial activity of 8-hydroxyquinoline derivatives.

| Compound | Substitution | Target Organism | Activity |

| 8-Hydroxyquinoline | - | S. aureus | Baseline |

| 5-Chloro-8-hydroxyquinoline | 5-Cl | S. aureus | Inhibition zone ratio of 0.25 |

| 5,7-Dichloro-8-hydroxyquinoline | 5,7-diCl | S. aureus | Inhibition zone ratio of 0.18 |

Data sourced from a study on the antibacterial activities of 8-hydroxyquinoline derivatives. nih.gov

The hydroxyl group at the C8 position of the quinolinone core is a crucial feature for biological activity. researchgate.net Its presence is often associated with the compound's ability to chelate metal ions, a property linked to various pharmacological effects. mdpi.com The close proximity of the C8-hydroxyl group to the ring nitrogen makes 8-hydroxyquinolines effective monoprotic bidentate chelating agents for a wide array of metal ions. mdpi.com

Research has consistently shown that the C8-hydroxyl group is vital for the antitumor effects of quinoline derivatives. nih.gov For instance, the introduction of a hydroxyl group at position 8 in 2-substituted quinolines led to a prominent positive antitumor effect against certain cancer cell lines. nih.gov In contrast, analogs with the hydroxyl group at positions 4, 6, or 7 displayed minimal activity. nih.gov This underscores the positional importance of the hydroxyl group for cytotoxicity.

Furthermore, studies on 2-styryl-8-hydroxy quinolines have confirmed the relevance of the C8-hydroxyl group for cytotoxic activity against cancer cells. acs.org Derivatives with a hydroxyl group at C8 generally exhibit better cytotoxicity than their nitro-substituted counterparts at the same position. acs.org The modification or removal of this hydroxyl group can lead to a decrease or loss of activity. For example, forming a glycosidic linkage with the C8-hydroxyl group can impede metal chelation and reduce bioactivity. mdpi.com

The table below illustrates the importance of the C8-hydroxyl group for the anticancer activity of quinoline derivatives.

| Compound | C8-Substituent | Cancer Cell Lines | In Vitro Activity |

| 2-Methylquinoline | H | K562, T47D | No significant effect |

| 8-Hydroxy-2-methylquinoline | OH | K562, T47D | Prominent positive effect |

Data from a study on the synthesis and cytotoxic potentials of quinoline derivatives. nih.gov

Alkylation at the N1 position is a common strategy to generate derivatives with altered biological profiles. acs.org The synthesis of N-alkylated 3-aryl-2-quinolones has been explored to develop compounds with specific therapeutic properties, such as antimigratory effects. acs.org

Modifications on the carbocyclic aromatic ring of the quinolinone scaffold, beyond the C5 and C7 halogenations, also play a role in determining biological activity. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. semanticscholar.orgresearchgate.net

For example, in a series of 8-hydroxyquinoline derivatives, the presence of strong electron-withdrawing substituents (like Cl, NO₂, CN) in a styryl moiety attached to the quinoline core was found to be critical for high anticancer activity. nih.gov The lipophilicity of the molecule, which can be altered by aromatic ring substituents, has also been shown to correlate with antiviral activity. semanticscholar.org An increase in lipophilicity, along with the presence of electron-withdrawing groups, can lead to enhanced antiviral effects. semanticscholar.org

The following table presents data on the antiviral activity of 8-hydroxyquinoline derivatives with different substituents on an anilide ring, highlighting the effect of aromatic modifications.

| Substituent (R) on Anilide Ring | Virus Growth Inhibition (%) | Cytotoxicity (%) |

| 3-NO₂ | 85.0 | 4.0 |

| 3-Cl-2-F | 91.2 | 7.4 |

| 3,4,5-Cl | 79.3 | 2.4 |

Data sourced from a review on the biological activity of 8-hydroxyquinolines. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be predictive, aiding in the design of new, more potent molecules.

Predictive QSAR models have been developed for various classes of quinoline and quinolinone derivatives to guide the synthesis of new compounds with enhanced biological activities, such as antimalarial and antituberculosis effects. nih.govnih.gov These models use statistical methods like Partial Least Squares (PLS) analysis to correlate molecular descriptors with biological data. nih.gov

For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents resulted in statistically validated models (CoMFA and CoMSIA) that were used to predict the activity of newly designed compounds. nih.gov Similarly, QSAR studies on quinolinone-based thiosemicarbazones identified key molecular descriptors, such as van der Waals volume, electron density, and electronegativity, that play a pivotal role in their antituberculosis activity. nih.gov The resulting model showed good predictive power, as indicated by statistical parameters like a high R² value and successful validation through various methods. nih.gov

The development of these models typically involves:

Creating a dataset of compounds with known biological activities.

Calculating various molecular descriptors for each compound.

Using statistical methods to build a model that correlates the descriptors with activity.

Validating the model's predictive ability using internal and external test sets of compounds. nih.govmdpi.com

A key aspect of QSAR model development is defining the applicability domain (AD), which ensures that the model is used to make predictions only for compounds that are structurally similar to those in the training set, thereby increasing the reliability of the predictions. nih.gov

The table below shows the statistical parameters of a QSAR model developed for quinolinone-based thiosemicarbazones with antituberculosis activity.

| Parameter | Value | Description |

| R² | 0.83 | Coefficient of determination, indicates the goodness of fit. |

| F | 47.96 | Fisher's test value, indicates the statistical significance of the model. |

| s | 0.31 | Standard deviation of the regression. |

| Q²_LOO | > 0.5 | Leave-one-out cross-validation coefficient, indicates predictive ability. |

Data from a study on QSAR modeling of quinolinone-based thiosemicarbazones. nih.gov

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. A critical step in developing a reliable QSAR model is its statistical validation, which ensures the model is robust, stable, and has predictive power for new, untested compounds. derpharmachemica.comnih.gov Validation is typically divided into internal and external validation. nih.govsemanticscholar.org

Internal Validation: This process assesses the stability and robustness of the model using only the initial dataset from which it was developed. derpharmachemica.com Common techniques include:

Cross-validation: The most common method is Leave-One-Out cross-validation (LOO-CV), where a model is built using all but one compound and then used to predict the activity of the excluded compound. This is repeated until every compound has been excluded once. The results are compiled to calculate the cross-validated correlation coefficient (q²). A high q² value (typically >0.5) indicates good internal predictive ability. scribd.com

Bootstrapping: This involves repeatedly and randomly sampling the original dataset (with replacement) to create multiple new training sets, and the models are tested on the compounds not selected in each sample. scribd.com

y-Randomization: The biological activity values (y-variable) are randomly shuffled to create new datasets. A QSAR model is then developed for each scrambled dataset. A valid model should have very low correlation coefficients for these randomized datasets, confirming that the original model is not due to a chance correlation. scribd.com

External Validation: This is the most rigorous test of a model's predictive power. The model, built using a "training set" of compounds, is used to predict the activity of an independent "test set" of compounds that were not used in model development. nih.gov Key statistical metrics for external validation include:

R²_pred (or r²_test): The squared correlation coefficient between the observed and predicted activities for the test set. A value greater than 0.6 is generally considered indicative of a model with good predictive power. scribd.com

Findings for 5,7-dichloro-8-hydroxy-2(1H)-quinolinone: No published QSAR models or associated statistical validation data specifically for this compound could be located. Therefore, a data table of validation metrics cannot be provided.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools that provide insight into how a ligand, such as this compound, might interact with a biological target at an atomic level. iaanalysis.com

Molecular Docking predicts the preferred orientation (pose) of a ligand when bound to a target protein. nih.gov It uses scoring functions to estimate the binding affinity, helping to screen large libraries of compounds and identify potential drug candidates. iaanalysis.comacs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. wikipedia.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energy. nih.govwustl.edu

Findings for this compound: No specific molecular docking or molecular dynamics simulation studies targeting a particular protein with this compound have been published.

Ligand-Target Interaction Analysis

Following a docking or MD simulation, a detailed analysis of the interactions between the ligand and the target's binding site is performed. This analysis is crucial for understanding the basis of molecular recognition and for guiding lead optimization. frontiersin.orgnih.gov Key interactions include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the hydroxyl and ketone groups on the quinolinone) and amino acid residues in the target protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (such as the aromatic rings) and hydrophobic residues of the target.

π-π Stacking: Aromatic ring stacking between the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Interactions involving the chlorine atoms on the ligand, which can act as electrophilic regions and interact with nucleophilic atoms on the protein.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

Findings for this compound: Without a specific ligand-target complex to analyze, a table of interacting residues and bond types cannot be generated.

Binding Affinity Predictions

Binding affinity represents the strength of the interaction between a ligand and its target, commonly expressed as a dissociation constant (Kd), inhibition constant (Ki), or IC50 value. frontiersin.org Computational methods predict this value, which is a key parameter in drug discovery. nih.govresearchgate.net

Docking Scores: Molecular docking programs produce a score that estimates the binding affinity. These scores are calculated quickly but are generally less accurate than more computationally intensive methods. oup.com

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), often used in conjunction with MD simulations, provide more accurate predictions of binding free energy (ΔG). These methods calculate the thermodynamic cost of transforming a ligand into another or into a null state, both in solution and when bound to the protein. nih.gov

Findings for this compound: No predicted or experimentally validated binding affinity values for this compound against any specific biological target are available in the literature.

| Predicted Binding Affinity of this compound |

| Data Not Available |

| No computational studies providing predicted binding affinity (e.g., docking score in kcal/mol or calculated ΔG) for this specific compound have been published. |

Conformational Dynamics of this compound and Its Analogs

The biological activity of a small molecule is heavily influenced by its three-dimensional shape or conformation. frontiersin.org Small molecules are not static; they are flexible and exist as an ensemble of different conformations in solution. oup.commdpi.com MD simulations are the primary tool for studying these dynamics. nih.gov

Analysis of conformational dynamics would involve:

Identifying Rotatable Bonds: Determining the flexible bonds within the molecule that allow for different spatial arrangements.

Simulating in Solution: Running an MD simulation of the ligand in a simulated solvent (e.g., water) to observe how it behaves and which conformations it prefers.

Clustering Analysis: Grouping the simulation snapshots into clusters of similar conformations to identify the most populated and energetically favorable shapes.

Dihedral Angle Analysis: Tracking the angles of key rotatable bonds over time to understand the range of motion and transitions between different conformational states.

This analysis helps to understand the pre-existing conformations of the ligand in solution and how its shape might change upon binding to a target. nih.gov

Target Identification and Molecular Mechanisms of Action

Identification of Cellular and Molecular Targets

The initial step in characterizing a novel compound is to identify the specific cellular components with which it interacts. This includes enzymes, receptors, and other proteins.

At present, there are no published studies detailing the binding of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone to any specific enzymes. Research in this area would typically involve screening the compound against a panel of enzymes to identify potential targets. Subsequent kinetic studies would be necessary to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 / Ki Value | Type of Inhibition |

| Data Not Available | Data Not Available | Data Not Available |

This table is currently unpopulated due to a lack of available research data.

Similarly, information regarding the interaction of this compound with cellular receptors is not available. Such studies would involve binding assays to determine the affinity of the compound for various receptors and functional assays to ascertain whether it acts as an agonist, antagonist, or inverse agonist.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kd) / IC50 | Functional Activity |

| Data Not Available | Data Not Available | Data Not Available |

This table is currently unpopulated due to a lack of available research data.

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. There is currently no evidence to suggest whether this compound can disrupt or stabilize any specific PPIs. Investigating this would require specialized assays designed to monitor the association or dissociation of protein complexes.

Elucidation of Signal Transduction Pathway Modulation

Once a molecular target is identified, the next step is to understand how the interaction with this target affects downstream signaling pathways, ultimately leading to a physiological response.

Without knowledge of the primary molecular target(s) of this compound, it is impossible to delineate the specific signaling cascades it may influence. Future research would need to explore its effects on well-established pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, among others.

Techniques such as microarray analysis and RNA sequencing (RNA-Seq) are powerful tools for understanding the global effects of a compound on gene expression. To date, no such studies have been published for this compound. This type of analysis could provide valuable clues about the compound's mechanism of action by identifying sets of up- or down-regulated genes and the biological processes they are involved in.

Lack of Scientific Data Prevents In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action for the chemical compound this compound. Despite extensive searches for research pertaining to its cellular behavior, no specific studies detailing its membrane permeability, cellular uptake, subcellular localization, or potential resistance mechanisms in biological systems could be identified.

The requested article outline focuses on key aspects of cellular and molecular pharmacology, which are essential for characterizing the therapeutic potential and biological activity of a compound. Specifically, the required sections were:

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations for 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Analogs

Absorption and Distribution Studies in Preclinical Models

The initial stages of drug development heavily rely on understanding how a compound is absorbed into the body and where it subsequently distributes. This is typically assessed through a combination of in vitro and in vivo models.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict the oral absorption of a compound, researchers often utilize in vitro models that mimic the intestinal barrier. The Caco-2 cell permeability assay uses a layer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. sigmaaldrich.comnih.govresearchgate.netnih.govescholarship.orgnih.govresearchgate.net This assay can provide an apparent permeability coefficient (Papp), which helps classify a compound's potential for absorption. researchgate.net

Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay that predicts passive diffusion across a lipid membrane. sigmaaldrich.comnih.gov It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for initial screening. nih.gov

No specific Caco-2 or PAMPA data for 5,7-dichloro-8-hydroxy-2(1H)-quinolinone or its analogs could be located.

Tissue Distribution in Animal Models

Following absorption, a compound's distribution to various tissues and organs is a critical factor in determining its efficacy and potential toxicity. Studies in animal models, often involving radiolabeled compounds, are conducted to understand this distribution. While some research has been conducted on the tissue distribution of related compounds like 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol), this data cannot be directly extrapolated to this compound due to structural differences that can significantly alter pharmacokinetic properties. nih.govnih.gov

Specific tissue distribution data for this compound in any animal model is not available in the public domain.

Metabolism and Excretion Pathways in Preclinical Systems

Hepatic Microsomal Stability

The liver is the primary site of drug metabolism. Hepatic microsomal stability assays use subcellular fractions of liver cells (microsomes) that contain key drug-metabolizing enzymes, such as cytochrome P450s. nih.govnuvisan.com These assays determine the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance. nuvisan.comnih.govcreative-bioarray.com This information is crucial for predicting in vivo hepatic clearance and bioavailability. nih.govnuvisan.com

No published data on the hepatic microsomal stability of this compound was found.

Identification of Metabolites

Identifying the metabolites of a parent compound is essential, as these metabolites can have their own pharmacological or toxicological effects. This process typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolic products. nih.gov

There is no available information on the metabolites of this compound.

Preclinical Pharmacodynamic Endpoints

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. For a novel compound like this compound, initial PD studies would focus on identifying its molecular target and characterizing its activity in relevant in vitro and in vivo models. While research exists on the biological activities of other 8-hydroxyquinoline (B1678124) derivatives, such as their antimicrobial or anticancer effects, these findings are not specific to the 2(1H)-quinolinone structure. nih.govnih.gov

Specific preclinical pharmacodynamic endpoints and activity data for this compound are not described in the current scientific literature.

Dose-Response Relationships in Relevant Biological Assays

The relationship between the dose of a compound and its observed effect is a cornerstone of pharmacology. For analogs of this compound, these relationships are typically established through a variety of in vitro biological assays that reflect the intended therapeutic application, such as antiviral or anticancer activity.

Research into novel 8-hydroxyquinoline derivatives has demonstrated their potential as antiviral agents. For instance, two 2-alkyl-5,7-dichloro-8-hydroxyquinoline analogs were assessed for their in vitro activity against the dengue virus serotype 2 (DENV2). Both compounds displayed significant inhibitory effects. The iso-propyl-substituted derivative, in particular, showed a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov The half-maximal cytotoxic concentration (CC50) for this compound was 16.06 µM, resulting in a selectivity index (SI) of 5.30, which provides a measure of the compound's therapeutic window. nih.gov

In the context of oncology, various dichloro-8-hydroxyquinone derivatives have been evaluated for their anticancer properties. Studies on their activity against p53 wild-type (p53+/+) and p53 null (p53-/-) cancer cell lines revealed a range of potencies. These derivatives exhibited IC50 values between 0.73 and 10.48 µM in p53+/+ cell lines and between 0.54 and 15.30 µM in p53-/- cell lines. nih.gov More specifically, analogs that incorporated both the dichloroquinone structure and oxyacyl groups were found to be the most potent in this series. nih.gov

The following table summarizes the dose-response data for representative 5,7-dichloro-8-hydroxyquinoline analogs in different biological assays.

| Compound/Analog | Biological Assay | Cell Line/System | IC50 Value | Source |

| 2-iso-propyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue Virus) | DENV2 | 3.03 µM | nih.gov |

| Dichloro-8-hydroxyquinone derivatives | Anticancer | p53+/+ | 0.73–10.48 µM | nih.gov |

| Dichloro-8-hydroxyquinone derivatives | Anticancer | p53-/- | 0.54–15.30 µM | nih.gov |

These dose-response studies are fundamental in selecting the most promising candidates for further preclinical development. They provide a quantitative measure of a compound's potency and help in understanding the concentration range at which it is likely to be effective.

Biomarker Identification for Efficacy Monitoring

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring the efficacy of a drug candidate in preclinical models. For analogs of this compound, the identification of relevant biomarkers is closely tied to their mechanism of action.

Given the observed anticancer activity of many quinoline (B57606) derivatives, apoptosis, or programmed cell death, stands out as a significant mechanism. The induction of apoptosis by a compound can serve as a key indicator of its anticancer efficacy. nih.gov Therefore, various molecular and cellular markers of apoptosis can be monitored in preclinical studies.

One such biomarker is the mitochondrial membrane potential (ΔΨm) . A decrease in ΔΨm is an early event in the apoptotic cascade. The evaluation of changes in mitochondrial membrane potential can, therefore, be a useful tool to assess the pro-apoptotic activity of this compound analogs in cancer cells. nih.govnih.gov

Another critical area of investigation for quinoline-based compounds is their interaction with key signaling pathways involved in cancer progression. Several quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as components of the PI3K/Akt/mTOR pathway. nih.gov For analogs of this compound that function through these mechanisms, the phosphorylation status of these kinases or their downstream targets can serve as direct pharmacodynamic biomarkers. For instance, a reduction in the phosphorylation of Akt or mTOR in tumor tissue following treatment would indicate target engagement and pathway inhibition.

The table below outlines potential biomarkers for monitoring the efficacy of this compound analogs based on the known activities of related quinoline compounds.

| Potential Biomarker | Biological Process | Rationale for Monitoring | Source |

| Caspase activation | Apoptosis | Key executioners of programmed cell death. | nih.gov |

| PARP cleavage | Apoptosis | A hallmark of apoptosis, indicating DNA repair inhibition. | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Apoptosis | An early indicator of the intrinsic apoptotic pathway. | nih.govnih.gov |

| Phosphorylation status of c-Met, EGFR, VEGFR, Akt, mTOR | Signal Transduction | Direct measure of target engagement for kinase inhibitors. | nih.gov |

Advanced Analytical Techniques for 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Research

Spectroscopic Methods in Structure Elucidation and Characterization

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and bonding within 5,7-dichloro-8-hydroxy-2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound and its tautomer, 5,7-dichloro-8-hydroxyquinoline, ¹H and ¹³C NMR provide critical data for structural confirmation.

In the case of the more commonly studied tautomer, 5,7-dichloro-8-hydroxyquinoline, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons. chemicalbook.com The proton on the nitrogen-containing ring and the protons on the dichlorinated phenolic ring resonate at specific chemical shifts, and their coupling patterns provide information about their connectivity.

For the this compound tautomer, the NMR spectra would be expected to show distinct differences. The presence of the C=O group in the quinolinone ring and the N-H proton would lead to characteristic shifts. Specifically, the protons on the carbon adjacent to the carbonyl group would likely appear at a different chemical shift compared to the corresponding protons in the 8-hydroxyquinoline (B1678124) form. The N-H proton would typically appear as a broad singlet, and its chemical shift could be concentration-dependent.

A study on related 8-quinolinol derivatives demonstrated that extensive NMR studies, including 2D-NMR experiments like COSY and NOESY, are invaluable for unambiguous assignment of all proton and carbon signals. nih.gov Such techniques would be equally vital for definitively characterizing the tautomeric forms of this compound.

Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| 8-Hydroxyquinoline | CDCl₃ | H-2 | 8.76 |

| H-3 | 7.38 | ||

| H-4 | 8.10 | ||

| H-5 | 7.44 | ||

| H-6 | 7.29 | ||

| H-7 | 7.18 |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition. The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₉H₅Cl₂NO₂.

The fragmentation pattern observed in the mass spectrum offers structural clues. For instance, the loss of characteristic fragments such as CO, Cl, or HCl can be correlated with the molecular structure. The presence of two chlorine atoms would be readily identifiable from the isotopic pattern of the molecular ion peak and its fragments, with the characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

For the related compound 2,8-quinolinediol, experimental LC-MS/MS data is available, showing a precursor m/z of 162.05, corresponding to [M+H]⁺. hmdb.ca This provides a reference for the expected mass spectrometric behavior of the quinolinone ring system.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most telling feature in the IR spectrum that would distinguish it from its 8-hydroxyquinoline tautomer is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinolinone ring, typically in the region of 1650-1700 cm⁻¹. Additionally, the N-H stretching vibration would be observed, usually as a broad band around 3200-3400 cm⁻¹. The O-H stretch of the phenolic group would also be present.

A detailed analysis of the vibrational spectra of 5,7-dichlorohydroxyquinoline has been performed using Density Functional Theory (DFT) calculations, providing a theoretical basis for assigning the observed IR and Raman bands. researchgate.net This study provides a solid foundation for interpreting the vibrational spectrum of the 2(1H)-quinolinone tautomer, where the key differences would arise from the C=O and N-H groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinolinone ring gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern and the tautomeric form. The UV-Vis spectrum of this compound would be expected to differ from that of 5,7-dichloro-8-hydroxyquinoline due to the alteration in the chromophore system.

Table 2: Key IR Absorption Bands for Distinguishing Tautomers

| Functional Group | Tautomer | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) stretch | This compound | 1650-1700 |

| N-H stretch | This compound | 3200-3400 |

| O-H stretch (phenolic) | Both tautomers | Broad, ~3200-3600 |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would unambiguously confirm the tautomeric form present in the crystalline state and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Research on the parent compound, 8-hydroxyquinolin-2(1H)-one, has shown that it exists in the quinolinone tautomeric form in the solid state and exhibits polymorphism. researchgate.net Two different crystalline forms (polymorphs) have been identified, each with a unique crystal packing arrangement characterized by intermolecular N-H···O and O-H···O hydrogen bonds. researchgate.net This suggests that this compound may also crystallize in the quinolinone form and could potentially exhibit polymorphism. An X-ray crystallographic study would be essential to confirm this and to understand the influence of the chloro substituents on the crystal packing.

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis and purity determination of this compound. The development of a robust HPLC method is critical for quality control.

A reversed-phase HPLC method would likely be the most suitable approach. Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be used. The pH of the mobile phase could be a critical parameter, as it can influence the ionization state of the phenolic hydroxyl group and the nitrogen atom, thereby affecting retention time and peak shape. The pH can also be used to manipulate and potentially separate the tautomers. ias.ac.in

Detection: UV detection would be appropriate, with the wavelength set to one of the absorption maxima of the compound to ensure high sensitivity. A photodiode array (PDA) detector would be advantageous as it can acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.

A reported HPLC method for the related 5,7-dichloro-8-hydroxyquinoline involved a phenyl-silica column with a mobile phase containing NiCl₂ to form metal complexes, which were then separated and detected. researchgate.net Another approach for 8-hydroxyquinoline utilized a mixed-mode column to achieve good retention and peak shape. sielc.com These studies provide valuable starting points for developing a specific method for this compound.

Table 3: General Parameters for HPLC Method Development

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elution of the analyte |

| pH | Adjusted with acids (e.g., phosphoric, formic) or bases | Control ionization and retention |

| Flow Rate | 0.8 - 1.5 mL/min | Optimize separation time and efficiency |

| Detection | UV at λmax (e.g., ~254 nm or other maxima) | Quantitation and detection |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Improve reproducibility and peak shape |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is invaluable for purity assessment and the identification of synthesis byproducts or degradants.

The methodology for analyzing quinoline (B57606) derivatives, including halogenated structures like this compound, typically involves a gas chromatograph coupled to a mass spectrometer. The sample, often after derivatization to increase volatility (e.g., silylation), is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The choice of column is critical, with a 5% phenyl polymethylsiloxane fused-silica capillary column (such as a DB-5MS) being a common selection due to its robustness and efficiency in separating a broad range of compounds. nih.govsemanticscholar.org

The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at an initial temperature of around 50-90°C, hold for a minute, and then ramp up to a final temperature of 260-320°C. nih.govsemanticscholar.orgmadison-proceedings.com